1-ethyl-5-nitro-1H-pyrazole
Overview
Description
1-Ethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with an ethyl group at position 1 and a nitro group at position 5. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 1-ethyl-5-nitro-1H-pyrazole interacts with its targets and the resulting changes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by nitration. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of 1-ethylpyrazole using nitric acid in the presence of sulfuric acid as a catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products Formed:
Reduction: 1-ethyl-5-amino-1H-pyrazole.
Substitution: 1-aryl-5-nitro-1H-pyrazole.
Cyclization: Pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-Ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
- 1-Methyl-5-nitro-1H-pyrazole
- 1-Phenyl-5-nitro-1H-pyrazole
- 1-Ethyl-3,5-dinitro-1H-pyrazole
Comparison: 1-Ethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-5-nitro-1H-pyrazole, the ethyl group provides different steric and electronic effects, influencing its reactivity and interactions with biological targets. Similarly, the presence of a single nitro group differentiates it from 1-ethyl-3,5-dinitro-1H-pyrazole, which has different reactivity and applications .
Properties
IUPAC Name |
1-ethyl-5-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-5(8(9)10)3-4-6-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNSKFWMUFADH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598877 | |
Record name | 1-Ethyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58793-47-8 | |
Record name | 1-Ethyl-5-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58793-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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